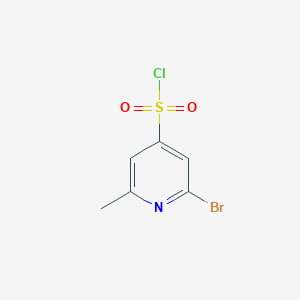
2-Bromo-6-methylpyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-methylpyridine-4-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position, a methyl group at the sixth position, and a sulfonyl chloride group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylpyridine-4-sulfonyl chloride typically involves the bromination of 6-methylpyridine followed by sulfonylation. One common method includes the reaction of 6-methylpyridine with bromine in the presence of a catalyst to introduce the bromine atom at the second position. The resulting 2-Bromo-6-methylpyridine is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-methylpyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are often conducted in an inert atmosphere with solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Reactions: Products include sulfonamides, sulfonates, and sulfonothioates.
Coupling Reactions: Products include various arylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-methylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and properties of the biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activities that are useful in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Bromo-6-methylpyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile. The bromine atom can also participate in cross-coupling reactions, where it is replaced by other functional groups through the action of a palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-methylpyridine: Similar structure but lacks the sulfonyl chloride group. It is used in the synthesis of various organic compounds.
2-Chloro-6-methylpyridine-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom. It exhibits similar reactivity and applications.
4-Methylpyridine-2-sulfonyl chloride: Lacks the bromine atom but has similar reactivity due to the presence of the sulfonyl chloride group.
Uniqueness: 2-Bromo-6-methylpyridine-4-sulfonyl chloride is unique due to the combination of the bromine atom and the sulfonyl chloride group on the pyridine ring. This combination enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds.
Eigenschaften
Molekularformel |
C6H5BrClNO2S |
|---|---|
Molekulargewicht |
270.53 g/mol |
IUPAC-Name |
2-bromo-6-methylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-5(12(8,10)11)3-6(7)9-4/h2-3H,1H3 |
InChI-Schlüssel |
UOVASVHDHQENSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)Br)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


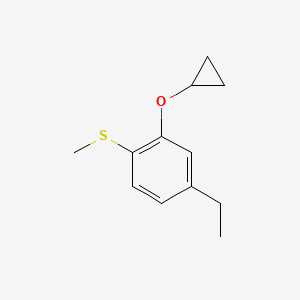


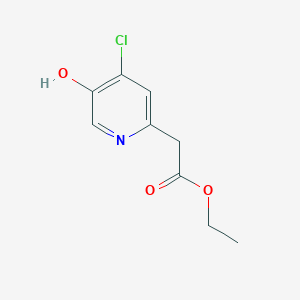
![2-(2-[4-(Tert-butoxycarbonyl)piperazin-1-YL]pyrimidin-5-YL)ethanamine](/img/structure/B14848806.png)
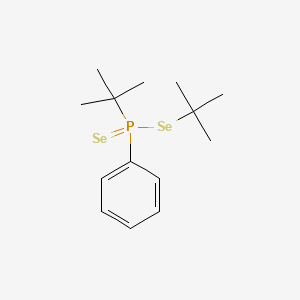
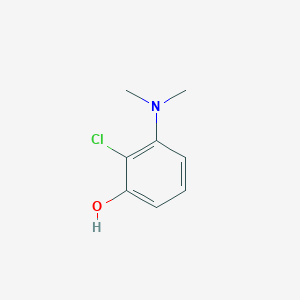
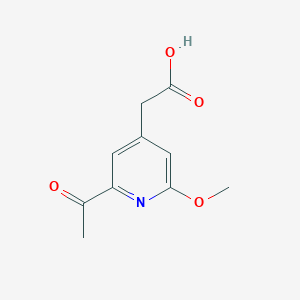

![2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14848841.png)

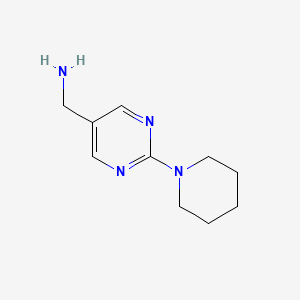
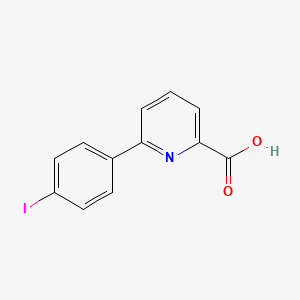
![[2-[[16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14848866.png)
